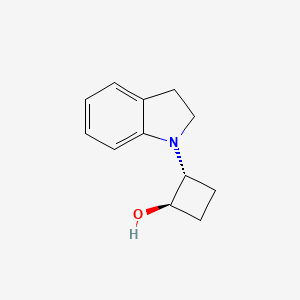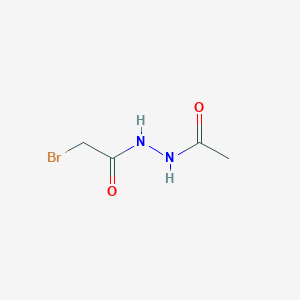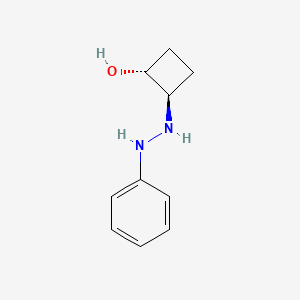
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine
説明
2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions . It is a versatile intermediate with a variety of applications .
Synthesis Analysis
2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 . The InChI key is GIAFURWZWWWBQT-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is used mainly in gas treating to remove CO2 and H2S, stripper solutions for applications in electronics, coolants/lubricants for metal working applications . Other applications include crop protection products, surfactants, and colorants .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol has a melting point of -13 °C and a boiling point of 223 °C . Its specific gravity at 20/20 is 1.06 . It is completely miscible with water and alcohol .科学的研究の応用
Metal-Free Photoredox Catalysis
Redox-activated primary amine derivatives have been applied in metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach, exemplified by the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, facilitates the synthesis of functionalized alkynes under mild conditions and showcases broad substrate scope and high chemoselectivity (Ociepa et al., 2018).
Synthesis of Pyrimidine Derivatives
Synthetic methods for creating 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines from aminopyrimidines have been developed, demonstrating the flexibility in generating structurally diverse pyrimidine compounds. These methods highlight the potential for creating novel molecules with specific orientations and conformations for further chemical and biological applications (Mishnev et al., 1979).
Carbon Dioxide Capture
Amine-impregnated silicas have been studied for their capability to capture carbon dioxide, with different amines showing varying effectiveness based on their structure. This research points towards the utility of pyrimidine and amine-functionalized materials in environmental applications, such as the capture and sequestration of CO2 from industrial emissions (Sanz-Pérez et al., 2016).
Advanced Materials Synthesis
Epoxy-amine cross-linked silicon sol–gel materials capable of responsive behavior to chemical environments have been synthesized. These materials, which can selectively release molecular additives based on pH changes, are designed from a combination of sol–gel chemistry and epoxy-amine cross-linking reactions, underscoring the potential for creating smart materials with applications ranging from sensing to controlled release (Woods & Vreugdenhil, 2006).
Adsorption and Ion Exchange
Research into carbon sorbents containing pyrimidine-polyamine conjugates for the adsorption of metal ions from aqueous solutions has been conducted. This work demonstrates the role of these conjugates in enhancing the selectivity and capacity of carbon-based adsorbents for removing specific metal ions, indicating potential for water purification and metal recovery processes (Garcia-martin et al., 2005).
Safety and Hazards
特性
IUPAC Name |
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-10-7-5-8(12-6-11-7)13-4-3-9/h5-6H,2-4,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZTDPBLSBJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)
![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)
![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)
![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)


![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

